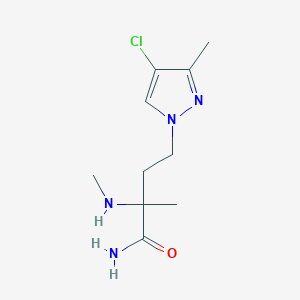
5-Amino-3-(1-methyl-6-indolyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(1-methyl-6-indolyl)isoxazole is a heterocyclic compound that features an isoxazole ring fused with an indole moiety. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them significant in medicinal chemistry . The presence of an amino group and a methyl-indole substituent further enhances its chemical reactivity and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-6-indolyl)isoxazole can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from aldoximes and alkynes . The scalability and eco-friendliness of these methods make them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(1-methyl-6-indolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The amino group and indole moiety allow for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(1-methyl-6-indolyl)isoxazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-3-(1-methyl-6-indolyl)isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring and indole moiety allow the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methylisoxazole: A structurally similar compound with a methyl group instead of the indole moiety.
3,5-Disubstituted Isoxazoles: These compounds have various substituents at the 3 and 5 positions, offering different biological activities.
Uniqueness
5-Amino-3-(1-methyl-6-indolyl)isoxazole is unique due to the presence of both an amino group and a methyl-indole substituent. This combination enhances its chemical reactivity and biological interactions, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-(1-methylindol-6-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3 |
InChI-Schlüssel |
BQHJPMSCFKGJQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


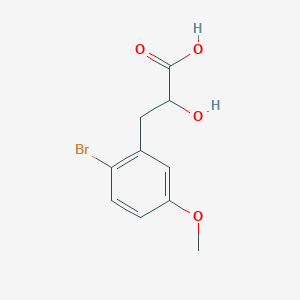
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)

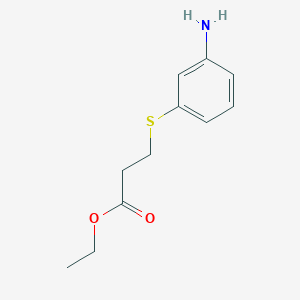
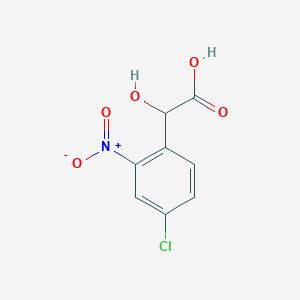
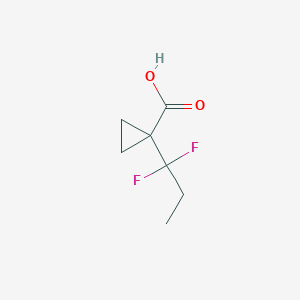


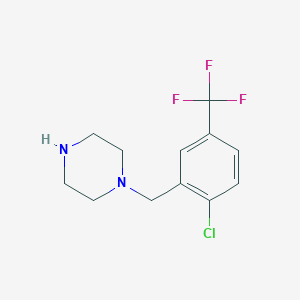
![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)

